ethyl (2E)-(2-carbamothioylhydrazinylidene)(4,5-diphenylthiophen-2-yl)ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]-2-(4,5-DIPHENYL-2-THIENYL)ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]-2-(4,5-DIPHENYL-2-THIENYL)ACETATE typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions are carefully controlled to ensure the formation of the desired product. The process involves multiple steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]-2-(4,5-DIPHENYL-2-THIENYL)ACETATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
ETHYL 2-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]-2-(4,5-DIPHENYL-2-THIENYL)ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its role in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]-2-(4,5-DIPHENYL-2-THIENYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
ETHYL 2-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]-2-(4,5-DIPHENYL-2-THIENYL)ACETATE is unique due to its specific structure, which imparts distinct biological activities. Its combination of functional groups and the thiazole ring system makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C21H19N3O2S2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl (2E)-2-(carbamothioylhydrazinylidene)-2-(4,5-diphenylthiophen-2-yl)acetate |
InChI |
InChI=1S/C21H19N3O2S2/c1-2-26-20(25)18(23-24-21(22)27)17-13-16(14-9-5-3-6-10-14)19(28-17)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H3,22,24,27)/b23-18- |
InChI Key |
JYGSWMMLSVYJPN-NKFKGCMQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC(=S)N)/C1=CC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(=NNC(=S)N)C1=CC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.